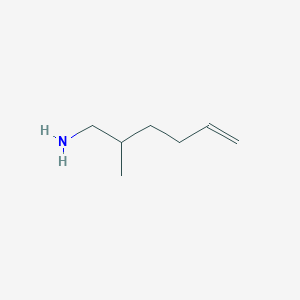

2-Methylhex-5-en-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylhex-5-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-3-4-5-7(2)6-8/h3,7H,1,4-6,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDAVAJXFVJEJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Profile of 2 Methylhex 5 En 1 Amine

Classical Approaches to Aliphatic Primary Amines

Classical methods for the synthesis of aliphatic primary amines often involve multi-step sequences that are well-established in organic chemistry. These include reductive amination, nucleophilic substitution, and the Hofmann elimination.

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This one-pot reaction typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) in the presence of a reducing agent. wikipedia.orglibretexts.org The process proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org

For the synthesis of this compound, a suitable starting material would be 2-methylhex-5-en-1-al. The reaction with ammonia would form the corresponding imine, which is then reduced. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation using metal catalysts like platinum, palladium, or nickel can also be employed. wikipedia.org Reductive amination is favored in green chemistry due to its potential for one-pot synthesis and mild reaction conditions. wikipedia.org

The choice of reducing agent is crucial. Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the imine in the presence of the carbonyl group. masterorganicchemistry.comyoutube.com This selectivity prevents the reduction of the starting aldehyde or ketone.

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH₄) | A common and effective reducing agent for imines. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for the reduction of imines over carbonyls. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | An alternative to NaBH₃CN, avoiding the use of cyanide. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Can be used for direct reductive amination. wikipedia.org |

Nucleophilic substitution is a fundamental reaction in organic synthesis for forming carbon-heteroatom bonds. In the context of amine synthesis, it typically involves the reaction of an alkyl halide with ammonia or an amine nucleophile. studymind.co.ukdocbrown.info To synthesize this compound via this route, a suitable precursor would be 1-halo-2-methylhex-5-ene.

The reaction of a halogenoalkane with ammonia is a common method for preparing primary amines. studymind.co.uk However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. studymind.co.uklibretexts.org This occurs because the newly formed primary amine is also a nucleophile and can react with the starting alkyl halide. libretexts.org Using a large excess of ammonia can help to minimize these side reactions and favor the formation of the primary amine. studymind.co.uk

The reaction proceeds via an SN2 mechanism, where the ammonia molecule, acting as a nucleophile, attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion. docbrown.info The initial product is an ammonium salt, which is then deprotonated by another molecule of ammonia to yield the free primary amine. docbrown.info

The Hofmann elimination is a classic reaction in organic chemistry that converts amines into alkenes. wikipedia.orgnumberanalytics.com While this reaction is primarily used for alkene synthesis, its principles are relevant to the broader context of amine chemistry. The reaction involves the exhaustive methylation of an amine to form a quaternary ammonium iodide, which is then treated with silver oxide and water to form a quaternary ammonium hydroxide. wikipedia.orgbyjus.com Upon heating, this salt undergoes an elimination reaction to form an alkene. wikipedia.orgbyjus.com

A key feature of the Hofmann elimination is that it typically yields the least substituted alkene, a phenomenon known as the Hofmann rule. wikipedia.orgbyjus.com This is attributed to the steric bulk of the quaternary ammonium leaving group, which directs the base to abstract a proton from the least sterically hindered β-carbon. wikipedia.org

While not a direct synthesis of this compound, the Hofmann elimination demonstrates a method for generating an alkene from an amine precursor. This highlights the reversible nature of some amine synthesis strategies and the potential for elimination side reactions under certain conditions.

Advanced Catalytic Syntheses

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer high efficiency and selectivity. For the synthesis of alkenyl amines, transition metal-catalyzed reactions have emerged as a particularly promising area.

Transition metals, particularly palladium, have been extensively used to catalyze a wide range of organic transformations. These catalysts can facilitate reactions that are difficult to achieve through classical methods.

Palladium(II)-catalyzed allylic C–H amination is a direct and atom-economical method for the synthesis of allylic amines from simple alkenes. researchgate.netnih.gov This reaction involves the direct functionalization of a C-H bond at the allylic position of an alkene with an amine nucleophile.

Research has shown that palladium catalysts can effectively mediate the amination of unactivated alkyl olefins to produce linear (E)-allylimides with high regioselectivity. nih.govacs.org The reaction often employs a strong oxidant, such as PhI(OPiv)₂, to facilitate the reoxidation of the palladium catalyst. nih.govacs.org

Mechanistic studies have revealed that additives like naphthoquinone can play a crucial role in promoting the coordination of the olefin to the palladium catalyst, which is often the turnover-limiting step. nih.gov The reaction is believed to proceed through a π-allyl-palladium intermediate, which is formed via allylic C-H activation. acs.org Recent advancements have also explored the use of blue light to induce a Pd(0/I/II) catalytic cycle for enantioselective allylic C-H amination. researchgate.net

While the direct synthesis of this compound via this method would depend on the specific substrate and reaction conditions, the principles of palladium-catalyzed allylic C-H amination provide a modern and powerful tool for the construction of complex alkenyl amines.

| Methodology | Advantages | Disadvantages |

| Reductive Amination | One-pot synthesis, mild conditions, good for primary amines. wikipedia.org | Requires a carbonyl precursor. |

| Nucleophilic Substitution | Utilizes readily available starting materials. studymind.co.uk | Prone to over-alkylation, leading to mixtures of products. libretexts.org |

| Hofmann Elimination | Useful for creating less substituted alkenes from amines. wikipedia.orgbyjus.com | Not a direct synthesis of the target amine. |

| Palladium-Catalyzed C-H Amination | Direct functionalization of C-H bonds, high regioselectivity. nih.govacs.org | Can require specific and sometimes expensive catalysts and oxidants. acs.org |

Transition Metal-Catalyzed Functionalizations

Copper-Catalyzed Aminocyanation of Unactivated Alkenes

A notable advancement in the synthesis of functionalized amines is the copper-catalyzed aminocyanation of unactivated alkenes. This method provides a direct route to β-amino nitriles, which are versatile precursors to various functional groups, including amines. nih.gov A study by Kwon and Wang demonstrated a copper-catalyzed 1,2-aminocyanation of unactivated alkenes using O-benzoylhydroxylamines as an electron-rich amine source. nih.govnih.gov This reaction proceeds through a distal cyano migration, offering high regioselectivity and tolerance for sensitive functional groups under mild conditions. nih.govnih.gov

The proposed mechanism involves the copper-catalyzed addition of an aminyl radical to the alkene, followed by an intramolecular cyano group migration. nih.gov This strategy is significant as it allows for the direct installation of electron-rich amino groups, a previously challenging transformation. nih.gov The reaction is initiated by the copper-catalyzed generation of an amino-Cu(III) complex from the O-benzoylhydroxylamine, which then adds to the alkene. nih.gov

| Catalyst System | Nitrogen Source | Key Features | Reference |

| Copper Catalyst | O-benzoylhydroxylamines | Mild conditions, high regioselectivity, tolerance of sensitive functional groups. | nih.govnih.govduke.edu |

| Copper Catalyst | N-fluorobenzenesulfonimide (NFSI) | Applicable to the synthesis of β-sulfonimide nitriles. | nih.govnih.gov |

Metal-Catalyzed Hydroamination of Olefins

Metal-catalyzed hydroamination, the addition of an N-H bond across a carbon-carbon double bond, represents a highly atom-economical approach to amine synthesis. ilpi.com While thermodynamically feasible, the reaction often faces a high activation barrier, necessitating the use of catalysts. ilpi.com Various metals, including alkali metals, early and late transition metals, and lanthanides, have been employed to catalyze this transformation. ilpi.comacs.org

Late transition metals, in particular, have been extensively studied for the hydroamination of vinylarenes, leading to valuable phenethylamine (B48288) derivatives. nih.gov For unactivated alkenes, the development of efficient hydroamination methods remains a significant challenge due to the difficulty of migratory insertion into late transition-metal–nitrogen bonds. nih.gov However, recent progress has been made using earth-abundant 3d transition metal catalysts, such as those based on iron and cobalt. mdpi.com For instance, β-diketiminatoiron(II) alkyl complexes have been shown to catalyze the cyclohydroamination of primary amines tethered to unactivated alkenes. mdpi.com Similarly, cobalt complexes have been developed for the exo-cyclization of unprotected aminoalkenes. mdpi.com

A photocatalytic method for the intermolecular anti-Markovnikov hydroamination of unactivated olefins with primary alkyl amines has also been reported. nih.gov This reaction utilizes an iridium photocatalyst and an aryl thiol hydrogen atom donor to generate aminium radical cations, which readily add to alkenes with high regioselectivity. nih.gov

| Catalyst Type | Substrate | Selectivity | Key Features | Reference |

| Iridium Photocatalyst | Unactivated Olefins and Primary Alkyl Amines | Anti-Markovnikov | Proceeds through aminium radical cations. | nih.gov |

| β-diketiminatoiron(II) alkyl complexes | Primary amines tethered to unactivated alkenes | - | Cyclohydroamination. | mdpi.com |

| β-diketiminatocobalt(II) complex | Unprotected aminoalkenes | Exo-cyclization | Requires a phenyl group on the alkene to prevent isomerization. | mdpi.com |

| Palladium complexes | Vinylarenes | Markovnikov | Synthesis of phenethylamines. | nih.gov |

Nickel-Catalyzed Carbon-Carbon Bond Formations Relevant to Alkene Scaffolds

Nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, offering distinct reactivity compared to palladium. youtube.com Nickel's ability to exist in various oxidation states and its high affinity for alkenes have led to the development of a wide range of alkene functionalization reactions. youtube.com

The combination of nickel catalysis with photoredox catalysis has enabled a renaissance in radical chemistry, particularly for the cross-coupling of functionalized alkyl fragments. nih.gov This dual catalytic system allows for the generation of alkyl radicals that can be effectively captured by nickel complexes to form new C(sp³)–C(sp²) bonds. nih.gov

Furthermore, nickel catalysts are effective in four-component carbocarbonylation of alkenes under atmospheric pressure of carbon monoxide. acs.org This process assembles CO, arylboronic acids, and difluoroalkyl electrophiles across an alkene's double bond, providing a pathway to complex carbonyl compounds. acs.org Nickel-hydride species can also catalyze the reductive cross-coupling between activated and unactivated alkenes. youtube.com

| Catalytic System | Reaction Type | Key Features | Reference |

| Nickel/Photoredox | Cross-coupling of alkyl fragments | Forms C(sp³)–C(sp²) bonds. | nih.gov |

| Nickel Catalyst | Four-component carbocarbonylation | Assembles CO, arylboronic acids, and difluoroalkyl electrophiles across an alkene. | acs.org |

| Nickel Hydride | Reductive cross-coupling | Couples activated and unactivated alkenes. | youtube.com |

Organocatalytic Transformations for Amine Construction

Organocatalysis provides a metal-free alternative for the synthesis of amines and their derivatives, often utilizing small organic molecules to promote reactions with high efficiency and enantioselectivity. rsc.org

A prominent example is the conjugate addition of nitrogen nucleophiles to unsaturated carboxylic acid derivatives, which offers a direct route to β-amino acids. acs.org Chiral thioureas have been identified as effective bifunctional catalysts for the conjugate addition of O-protected hydroxylamines to pyrazole-derived enoates, affording enantioenriched β-amino acid precursors. acs.org

The development of organocatalytic systems for the synthesis of α-tertiary amines has also been an area of focus. thieme-connect.com For instance, a three-component reaction using squaramides as catalysts in an "on-water" system has been developed for the allylation of amines. thieme-connect.com Furthermore, the first catalytic asymmetric N-alkylation of o-carboranyl amines was achieved using in situ generated quinone methides as alkylating agents and chiral acid catalysts. nih.govacs.org

| Catalyst Type | Reaction Type | Substrates | Key Features | Reference |

| Chiral Thioureas | Conjugate Addition | O-protected hydroxylamines and pyrazole-derived enoates | High efficiency and enantioselectivity for β-amino acid derivatives. | acs.org |

| Squaramides | Three-component allylation | Amines | "On-water" system for α-tertiary amine synthesis. | thieme-connect.com |

| Chiral Acid Catalysts | Asymmetric N-alkylation | o-Carboranyl amines and in situ generated quinone methides | First catalytic asymmetric synthesis of secondary o-carboranyl amines. | nih.govacs.org |

Photoredox Catalysis in Functionalized Amine Synthesis

Visible light photoredox catalysis has emerged as a powerful and environmentally benign strategy for the synthesis and functionalization of amines. bohrium.comacs.org This approach utilizes light to initiate redox processes, enabling the formation of reactive intermediates such as α-amino radicals and iminium ions from tertiary amines. bohrium.comacs.org These intermediates can then participate in a variety of bond-forming reactions.

Cross-dehydrogenative coupling (CDC) reactions, which form new carbon-carbon or carbon-heteroatom bonds through the functionalization of C-H bonds, are well-suited for photoredox catalysis. kaust.edu.sa Photoredox catalysts can oxidize tertiary amines to generate the crucial iminium ion intermediates required for CDC reactions. kaust.edu.sa This has been successfully applied in reactions like the visible light-mediated aza-Henry reaction. kaust.edu.sa

The versatility of photoredox catalysis extends to the α-functionalization of primary amine derivatives, which has traditionally been challenging due to competitive side reactions. researchgate.net Recent methods have demonstrated the site-selective α-functionalization of primary amine derivatives, expanding the scope of this powerful synthetic tool. researchgate.net

| Catalytic System | Reaction Type | Reactive Intermediate | Key Applications | Reference |

| Visible Light Photoredox Catalyst (e.g., Ru(II) or Ir(III) complexes) | Cross-Dehydrogenative Coupling (CDC) | Iminium ion | Aza-Henry reaction, C-C and C-heteroatom bond formation. | kaust.edu.sa |

| Visible Light Photoredox Catalyst | α-Functionalization of Amines | α-amino radical | Functionalization of tertiary and primary amines. | bohrium.comacs.orgresearchgate.net |

Asymmetric Synthesis of Chiral Alkenyl Amines

The synthesis of chiral amines is of paramount importance in medicinal chemistry and materials science. nih.govacs.org Asymmetric hydrogenation of prochiral imines, enamides, and enamines is a highly efficient and atom-economical method for producing optically active amines. nih.govacs.org

Diastereoselective Synthesis Strategies

Diastereoselective synthesis provides a powerful approach to control the stereochemistry of molecules with multiple stereogenic centers. osi.lv The use of chiral auxiliaries is a well-established strategy for achieving high diastereoselectivity. Ellman's chiral tert-butanesulfinamide has proven to be a highly effective chiral auxiliary for the synthesis of a wide range of chiral amines. osi.lv This auxiliary can be used to prepare N-tert-butanesulfinyl ketimines, which can then undergo diastereoselective reduction to furnish chiral 1,3-diamines. osi.lv

Another powerful diastereoselective method is the Nozaki–Hiyama allylation. A Cr(II)-mediated Nozaki–Hiyama allylation of aldehydes with a functionalized chiral allylbromolactone has been shown to produce β-hydroxy-aryl/alkyl-α-methylene-γ-butyrolactones with high diastereoselectivity. rsc.org These products can then be further transformed, demonstrating the utility of this strategy in the total synthesis of natural products. rsc.org

| Method | Key Reagent/Auxiliary | Application | Key Features | Reference |

| Diastereoselective Reduction | Ellman's tert-butanesulfinamide | Synthesis of chiral 1,3-diamines | High diastereoselectivity. | osi.lv |

| Nozaki–Hiyama Allylation | Chiral allylbromolactone | Synthesis of β-hydroxy-aryl/alkyl-α-methylene-γ-butyrolactones | High diastereoselectivity, applicable to total synthesis. | rsc.org |

Enantioselective Approaches

Achieving high levels of stereocontrol is critical for producing biologically active molecules. Enantioselective methods provide pathways to single enantiomers of chiral amines, avoiding the need for classical resolution of racemic mixtures. nih.gov

Biocatalysis has emerged as a powerful and green technology for synthesizing chiral amines with high stereoselectivity under mild conditions. illinois.edumdpi.com Enzymes, being derived from renewable resources, align with the principles of sustainable chemistry. mdpi.com

Transaminases (TAs): Amine transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a prochiral ketone or aldehyde acceptor. illinois.edumdpi.com This asymmetric synthesis route is highly attractive as it can achieve high enantiomeric excess (ee). nih.gov The development of both (S)- and (R)-selective ω-TAs has expanded the toolbox for accessing either enantiomer of a target amine. illinois.edu A key challenge in transaminase-catalyzed reactions is overcoming unfavorable reaction equilibria. Strategies to shift the equilibrium towards product formation include using co-solvents, employing a large excess of the amino donor, or removing the ketone byproduct, for instance, by coupling the reaction with a pyruvate (B1213749) decarboxylase. nih.govtdx.cat

Amine Dehydrogenases (AmDHs): Amine dehydrogenases offer a direct route for the reductive amination of ketones to chiral amines, using ammonia as the nitrogen source and a hydride source like NAD(P)H. nih.govnih.gov This method is highly atom-economical, producing only water as a byproduct. uva.nl AmDHs can be paired with a cofactor regeneration system, such as a formate (B1220265) dehydrogenase (FDH), which uses ammonium formate as both the hydride and nitrogen source, with inorganic carbonate as the sole byproduct. nih.govrsc.org Protein engineering has been instrumental in developing AmDHs with broader substrate scopes and enhanced stability, enabling the conversion of various pharmaceutically relevant ketones into enantiopure amines with up to quantitative conversion and >99% ee. nih.govuva.nl Recent work has combined Au-catalyzed alkyne hydration with AmDH-catalyzed reductive amination to convert long-chain alkynes into chiral aliphatic amines. acs.org

| Enzyme Type | Mechanism | Typical Amino Donor | Cofactor | Key Advantages | Representative Research Finding |

|---|---|---|---|---|---|

| ω-Transaminase (ω-TA) | Asymmetric amination of a prochiral ketone/aldehyde | L-Alanine, Isopropylamine | Pyridoxal 5'-phosphate (PLP) | High stereoselectivity for both (R) and (S) amines. illinois.edu | Used to synthesize sitagliptin (B1680988) with >99.95% ee, a 10-13% increase in overall yield compared to the previous chemical synthesis. illinois.edu |

| Amine Dehydrogenase (AmDH) | Direct reductive amination of a ketone/aldehyde | Ammonia | NAD(P)H | Highly atom-economical (water is the only byproduct); can be coupled with cofactor regeneration systems. nih.govuva.nl | Engineered AmDHs convert various ketones with up to quantitative conversion and >99% ee for (R)-amines. rsc.org |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a reliable method for controlling stereochemistry.

A prominent example is the use of sulfinamides, such as tert-butanesulfinamide, introduced by the Ellman lab. yale.edu This auxiliary can be condensed with an aldehyde or ketone to form a tert-butanesulfinyl imine. The subsequent addition of a nucleophile, like a Grignard or organolithium reagent, proceeds with high diastereoselectivity. The stereochemical outcome is often rationalized by a six-membered ring transition state where the metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen. wikipedia.org The auxiliary is then readily cleaved under mild acidic conditions to furnish the desired primary amine. This method has been successfully applied to the synthesis of a wide array of chiral amines, including those with alkenyl groups. yale.eduthieme-connect.com

Another widely used class of auxiliaries is the Evans oxazolidinones. While primarily known for directing asymmetric alkylations and aldol (B89426) reactions to form chiral carboxylic acid derivatives, modifications of this chemistry can be applied to amine synthesis. wikipedia.orgresearchgate.net

| Chiral Auxiliary | Key Intermediate | Typical Reaction | Stereocontrol Mechanism | Reference |

|---|---|---|---|---|

| tert-Butanesulfinamide | Sulfinyl imine | Addition of Grignard or organolithium reagents | Chelation control via a six-membered ring transition state | wikipedia.org, yale.edu |

| Evans Oxazolidinone | N-Acyl oxazolidinone | Asymmetric alkylation or aldol reaction | Steric hindrance from the auxiliary substituent blocks one face of the enolate | wikipedia.org, researchgate.net |

| Camphorsultam | N-Acyl sultam | Michael addition, Claisen rearrangement | High diastereoselectivity due to the rigid bicyclic structure | wikipedia.org |

Transition metal-catalyzed asymmetric hydrogenation of prochiral C=N bonds (imines) is one of the most direct and efficient methods for preparing α-chiral amines. nih.gov This approach has been scaled for industrial production, such as in the synthesis of the herbicide (S)-metolachlor. nih.gov The process typically involves a metal-hydride species generated from a transition metal precursor (commonly Iridium, Rhodium, or Ruthenium) and H₂ gas, coordinated to a chiral ligand. nih.govacs.org

The chiral ligand creates a chiral environment around the metal center, forcing the hydrogenation to occur on one face of the imine substrate, leading to the preferential formation of one enantiomer of the amine product. A wide variety of chiral phosphine (B1218219) ligands have been developed for this purpose. nih.gov Rhodium-catalyzed asymmetric addition of potassium alkenyltrifluoroborates to N-tosyl imines has also been shown to be an effective method for producing chiral allylic amines with high yields and excellent enantioselectivity (up to >99.5% ee). organic-chemistry.org This demonstrates a powerful route to compounds structurally analogous to this compound.

| Catalyst System (Metal/Ligand) | Substrate Type | Reaction Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| [Cp*IrCl₂]₂ / Ligand | N-Aryl imines | Asymmetric Hydrogenation | Good to excellent (e.g., 74–99%) | nih.gov |

| Rhodium / Chiral Diene | N-Tosyl arylaldimines | Asymmetric Alkenylation | High (72% to >99.5%) | organic-chemistry.org |

| Iron P-NH-P' Complex | N-Phosphinyl imines | Asymmetric Hydrogenation | Excellent enantioselectivity | acs.org |

| Ni-triphos Complex | Aldehydes/Ketones | Reductive Amination | Not specified for enantioselectivity, but high yield for primary amines | rsc.org |

Green Chemistry and Sustainable Synthesis Routes

Modern synthetic chemistry emphasizes the development of environmentally benign processes that are efficient in terms of both energy and materials. rsc.org

Shifting from fossil fuel-based feedstocks to renewable biomass is a cornerstone of sustainable chemistry. rsc.orgresearchgate.net Biomass is a rich source of functionalized molecules that can serve as precursors for valuable chemicals, including amines. acs.org

Several platform chemicals can be derived from biomass:

Amino Acids: These naturally occurring chiral molecules can be converted into primary amines through catalytic hydrogenation and decarbonylation. For example, L-Valine has been converted to isobutylamine (B53898) in up to 87% yield using a Ru/C catalyst. chemistryviews.org

Furfural (B47365): Derived from lignocellulosic biomass, furfural can be transformed into functionalized aromatic chemicals, including meta-xylylenediamine (MXD), through a Diels-Alder/aromatization sequence. nih.gov It can also be a precursor for other platform molecules like levulinic acid. scirp.org

5-Hydroxymethylfurfural (HMF): As a key biomass-derived platform, HMF can be a starting point for various chemicals, including precursors for protic ionic liquids via reductive amination. researchgate.net

Fatty Acids: Inexpensive and biomass-derived carboxylic acids like oleic acid have been converted into valuable β-amino acids via rhodium-catalyzed hydroamidation. acs.org

These strategies provide pathways to amines from sustainable starting materials, reducing reliance on petrochemicals. rsc.orgacs.org

| Biomass Precursor | Intermediate/Platform Chemical | Resulting Amine Product Type | Catalytic Method | Reference |

|---|---|---|---|---|

| Amino Acids (e.g., L-Valine) | α-Amino alcohol | Primary amines (e.g., Isobutylamine) | Ru-catalyzed hydrogenation-decarbonylation | chemistryviews.org |

| Lignocellulose | Furfural | Aromatic diamines (e.g., meta-Xylylenediamine) | Diels-Alder/aromatization, amination | nih.gov |

| Carbohydrates | 5-Hydroxymethylfurfural (HMF) | N-heterocycles, various amines | Reductive amination | acs.org, researchgate.net |

| Vegetable Oils | Oleic Acid | β-Amino acids | Rh-catalyzed hydroamidation | acs.org |

Solvent-Free Synthesis: Eliminating volatile organic solvents reduces environmental impact, simplifies purification, and lowers costs. Reductive aminations can be performed under solvent-free conditions, for example, using sodium borohydride as the reducing agent and an acid like boric acid as an activator. organic-chemistry.orgacs.org Mechanochemistry, using a ball mill, offers another solvent-free approach. The addition of amines to alkynes has been achieved with quantitative conversion in minutes without any catalyst or base by leveraging mechanical energy in a ball mill. organic-chemistry.org

Atom-Economical Processes: Atom economy measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. jocpr.com

Hydrogen Borrowing: Also known as hydrogen auto-transfer, this elegant strategy synthesizes amines from alcohols and an amine source (e.g., ammonia). rsc.orgthieme-connect.com A metal catalyst temporarily "borrows" hydrogen from the alcohol to form a carbonyl intermediate, which then condenses with the amine to form an imine. The stored hydrogen is then used to reduce the imine to the final amine product, with water being the only byproduct. rsc.orgthieme-connect.com This process is highly atom-economical.

Reductive Amination: The direct reductive amination of carbonyl compounds with ammonia and molecular hydrogen is a highly efficient and atom-economical route to primary amines. rsc.org This avoids the use of stoichiometric reducing agents and produces minimal waste.

Domino Reactions: Ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols provides atom-economical access to nitrogen heterocycles in a single step. mdpi.com

These methods represent significant progress towards sustainable chemical manufacturing, minimizing waste and maximizing efficiency. rsc.orgjocpr.com

Evaluation of Environmental Impact via Green Metrics Toolkits

The assessment of the environmental footprint of a synthetic pathway is a cornerstone of green chemistry. nih.gov To quantify the "greenness" of a chemical process, a variety of metrics and toolkits have been developed to provide a more objective and holistic evaluation than traditional methods like reaction yield alone. acsgcipr.org These tools are essential for comparing different synthetic routes to a target molecule, such as this compound, and identifying areas for improvement in terms of sustainability and waste reduction. york.ac.ukwhiterose.ac.uk

Key quantitative metrics frequently employed in these evaluations include:

Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. rsc.org It highlights how many atoms from the reactants are incorporated into the final product.

Reaction Mass Efficiency (RME): This metric provides a more practical measure of efficiency by taking the reaction yield into account. It is calculated as the mass of the isolated product divided by the total mass of reactants used. rsc.orgnih.gov

Process Mass Intensity (PMI): Considered a key metric for industrial processes, PMI offers a holistic view of a process's efficiency. mdpi.com It is the ratio of the total mass of all materials used (reactants, solvents, reagents, process aids) to the mass of the final isolated product. rsc.org A lower PMI indicates a greener process.

E-Factor (Environmental Factor): This metric focuses directly on waste generation. It is calculated as the total mass of waste produced divided by the mass of the product. The ideal E-factor is zero.

To illustrate the application of these metrics, a comparative analysis of two hypothetical synthetic routes to this compound is presented below. These routes are conceptual and serve to demonstrate how green metrics toolkits are used to evaluate and compare different chemical processes.

Route A: Direct Reductive Amination This route involves the direct reaction of 2-methylhex-5-enal (B2995918) with ammonia in the presence of a catalyst and a reducing agent. This method is often favored for its potential step-economy.

Route B: Multi-step Halide Substitution followed by Reduction This classical approach involves converting the corresponding alcohol (2-methylhex-5-en-1-ol) to an alkyl halide, followed by nucleophilic substitution with a nitrogen source (e.g., via a Gabriel or azide (B81097) synthesis) and subsequent reduction or hydrolysis to yield the primary amine. This type of pathway often involves multiple steps and generates stoichiometric waste. rsc.org

Research Findings

The data presented in the following table illustrates a typical comparative outcome when applying green metrics to different synthetic strategies for an alkenyl amine.

Interactive Data Table: Green Metrics Comparison for this compound Synthesis

| Metric | Route A: Reductive Amination | Route B: Multi-step Synthesis | Ideal Value | Interpretation |

| Assumed Yield | 85% | 70% (Overall) | 100% | Higher yield contributes to better mass efficiency. |

| Atom Economy (AE) | ~82% | ~45% | 100% | Route A incorporates significantly more reactant atoms into the final product. |

| Reaction Mass Efficiency (RME) | ~70% | ~32% | 100% | Reflecting both AE and yield, Route A is substantially more efficient in converting reactant mass to product mass. researchgate.net |

| Process Mass Intensity (PMI) | ~25 | ~90 | 1 | Route A requires far less mass of solvent and reagents per kilogram of product, indicating less waste and better resource utilization. mdpi.com |

| E-Factor | ~24 | ~89 | 0 | Route B generates significantly more waste for every kilogram of product compared to Route A. |

The analysis clearly demonstrates the environmental advantages of Route A. Its superior performance across all key metrics—higher Atom Economy, higher Reaction Mass Efficiency, and significantly lower Process Mass Intensity and E-Factor—marks it as the greener and more sustainable pathway. The multi-step nature of Route B, with its use of stoichiometric reagents and multiple purification stages, inherently leads to lower efficiency and greater waste production, as reflected in its poor metrics. rsc.org The use of such a metrics-based evaluation allows chemists to make informed, data-driven decisions to select or design synthetic routes that align with the principles of green chemistry. acs.org

Chemical Reactivity and Mechanistic Investigations of 2 Methylhex 5 En 1 Amine

Fundamental Reactivity of the Primary Amine Moiety

The primary amine group in 2-Methylhex-5-en-1-amine is characterized by the lone pair of electrons on the nitrogen atom, which makes it both a Brønsted-Lowry base and a potent nucleophile. However, the presence of a methyl group at the adjacent carbon (C2) introduces some steric hindrance, which can modulate its reactivity compared to a linear primary amine. nih.gov

Nucleophilic Characteristics and Derivatives Formation

The lone pair of electrons on the nitrogen atom of this compound enables it to act as a nucleophile, attacking electron-deficient centers to form a variety of derivatives. The nucleophilicity of amines is influenced by factors such as steric hindrance and electronic effects. Primary amines are generally more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines, primarily due to decreasing steric accessibility of the lone pair. nih.gov The methyl group at the C2 position in this compound introduces steric bulk near the nitrogen atom, which may slightly temper its nucleophilicity compared to a straight-chain analogue like hex-5-en-1-amine.

Despite this, the primary amine is sufficiently nucleophilic to participate in a wide range of reactions, including substitutions and additions. wikipedia.org For instance, it can react with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds. wikipedia.orglibretexts.org

Acylation and Alkylation Reactions

Acylation: Primary amines readily undergo acylation when treated with acylating agents like acid chlorides or acid anhydrides to form amides. libretexts.orguomustansiriyah.edu.iq This reaction is typically rapid and high-yielding at room temperature. libretexts.org A base, such as pyridine or sodium hydroxide, is often added to neutralize the hydrochloric acid byproduct. libretexts.org Over-acylation is generally not a concern because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org

An example of a typical acylation reaction is shown below:

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetyl chloride | N-(2-methylhex-5-en-1-yl)acetamide |

Alkylation: The alkylation of primary amines with alkyl halides is a more complex process. libretexts.org While the initial reaction produces a secondary amine, this product is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgdtic.mil Controlling the reaction to selectively yield the mono-alkylated product can be challenging and often requires a large excess of the primary amine. libretexts.org

| Starting Amine | Alkylating Agent | Possible Products |

| Primary Amine | Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |

For a more controlled synthesis of N-alkylated derivatives, alternative methods such as reductive amination are often preferred.

Carbon Dioxide Reactivity and Carbamate Formation

Primary and secondary amines can react reversibly with carbon dioxide (CO2) to form carbamates. researchgate.netchinesechemsoc.org This reaction typically proceeds through the nucleophilic attack of the amine on the carbon atom of CO2, forming a zwitterionic intermediate which is then deprotonated by a second molecule of the amine to yield an ammonium carbamate salt. mdpi.com

The formation of carbamates is an equilibrium process, and the position of the equilibrium is influenced by factors such as the amine structure, solvent, temperature, and CO2 pressure. nih.gov In non-aqueous solvents, the formation of carbamic acid or zwitterionic species may be favored, particularly at lower amine concentrations and higher CO2 pressures. nih.gov The reversibility of this reaction allows for the use of CO2 as a temporary protecting group for amines. researchgate.net

| Amine | Reagent | Intermediate | Product |

| R-NH2 | CO2 | R-NH2+-COO- | R-NH-COO- R-NH3+ |

Reactivity of the Terminal Alkene Functional Group

Regioselective Addition Reactions (e.g., Epoxidation, Halogenation)

Epoxidation: The terminal double bond of this compound can be converted to an epoxide through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). For a terminal alkene, the epoxidation will occur at the C5-C6 double bond. The presence of the amine group may require protection prior to epoxidation to prevent side reactions, as amines can be oxidized by peroxy acids. The regioselectivity of epoxidation in dienes can be influenced by the substitution pattern of the double bonds and the presence of directing groups. researchgate.net In the case of a non-conjugated diene, the more electron-rich or sterically accessible double bond will typically react preferentially.

Halogenation: The addition of halogens (e.g., Br2, Cl2) across the terminal double bond proceeds via a cyclic halonium ion intermediate. In an inert solvent, this leads to the formation of a vicinal dihalide. The regioselectivity of this reaction is determined by the initial formation of the halonium ion across the double bond.

Hydroamination Reaction Pathways

Hydroamination involves the addition of an N-H bond across a carbon-carbon double bond and is a highly atom-economical method for the synthesis of more complex amines. wikipedia.orgrsc.org This reaction can proceed either intramolecularly or intermolecularly and often requires a catalyst. wikipedia.org

Intramolecular Hydroamination: If the amine group of this compound attacks its own terminal double bond, a cyclic amine can be formed. This intramolecular cyclization can lead to the formation of a six-membered ring (piperidine derivative) through a 6-endo-trig cyclization, or a five-membered ring with a methyl group (pyrrolidine derivative) via a 5-exo-trig cyclization. The regioselectivity is often governed by the catalyst system employed and the reaction conditions. For many metal-catalyzed intramolecular hydroaminations of aminoalkenes, the formation of the five-membered ring via exo-cyclization is favored. nih.gov

| Cyclization Pathway | Product |

| 5-exo-trig | 2,4-dimethylpyrrolidine |

| 6-endo-trig | 3-methylpiperidine |

Intermolecular Hydroamination: this compound can also react with other alkenes in an intermolecular fashion, or conversely, another amine can add across its terminal double bond. The regioselectivity of intermolecular hydroamination of terminal alkenes can be controlled to favor either the Markovnikov or anti-Markovnikov product depending on the catalyst and reaction conditions. nih.gov For example, certain transition metal catalysts favor the formation of the branched Markovnikov product, while other systems, such as some photocatalytic methods, can lead to the linear anti-Markovnikov product. nih.gov

Interplay Between Amine and Alkene Functionalities

The amine and alkene functionalities in this compound are not merely independent reactive sites but can engage in a synergistic interplay, primarily through intramolecular cyclization reactions. This process, often facilitated by a catalyst, can lead to the formation of nitrogen-containing heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science.

One of the key transformations showcasing this interplay is intramolecular hydroamination, where the N-H bond of the amine adds across the C=C double bond of the alkene. This reaction can be catalyzed by a variety of transition metals, as well as organolanthanide and organoactinide complexes. acs.org The general mechanism for a transition-metal-catalyzed intramolecular hydroamination of an aminoalkene like this compound can be conceptualized as follows:

Coordination: The aminoalkene coordinates to the metal center through both the amine and the alkene.

N-H Activation: The metal catalyst facilitates the cleavage of the N-H bond, often forming a metal-amido intermediate.

Migratory Insertion: The alkene inserts into the metal-nitrogen bond, leading to the formation of a new carbon-nitrogen bond and a cyclic metal-alkyl intermediate.

Protonolysis: The cyclic metal-alkyl intermediate reacts with a proton source (often another molecule of the starting amine) to release the cyclized product and regenerate the active catalyst.

The regioselectivity of this cyclization is a critical aspect. For a hex-5-en-1-amine system, two primary cyclization pathways are possible: a 6-endo-trig cyclization to form a seven-membered ring (a substituted azepane) or a 5-exo-trig cyclization to form a six-membered ring (a substituted piperidine). According to Baldwin's rules for ring closure, 5-exo-trig cyclizations are generally favored over 6-endo-trig cyclizations for radical and anionic processes. jiaolei.groupwikipedia.org In the context of metal-catalyzed hydroamination, the regioselectivity can often be controlled by the nature of the catalyst and the reaction conditions.

The table below summarizes the general outcomes of intramolecular cyclizations for related aminoalkene systems, providing a basis for predicting the behavior of this compound.

| Catalyst Type | Predominant Cyclization Mode | Resulting Heterocycle (from a hex-5-en-1-amine) |

| Early Transition Metals (e.g., Ti, Zr) | 5-exo-trig | Substituted Piperidine |

| Late Transition Metals (e.g., Pd, Rh) | Can be tuned for 5-exo or 6-endo | Substituted Piperidine or Azepane |

| Lanthanide Complexes | Generally 5-exo-trig | Substituted Piperidine |

This table presents generalized trends for aminoalkene cyclizations and the expected products for a hex-5-en-1-amine scaffold.

Radical Reaction Pathways Involving Nitrogen-Centered and Carbon-Centered Radicals

Beyond ionic or organometallic pathways, this compound is a prime candidate for engaging in radical reactions. These reactions can be initiated through various methods, including the use of radical initiators, photoredox catalysis, or single-electron transfer (SET) processes. researchgate.netnih.gov The resulting radical intermediates can be either nitrogen-centered (aminyl radicals) or carbon-centered, each leading to distinct reaction cascades.

Nitrogen-Centered Radicals (Aminyl Radicals):

The formation of an aminyl radical from this compound can be achieved by the homolytic cleavage of the N-H bond. This can be promoted by oxidizing agents or through proton-coupled electron transfer (PCET). jiaolei.groupresearchgate.net Once formed, the nitrogen-centered radical can undergo intramolecular cyclization by adding to the terminal alkene.

Following the principles of radical cyclization, the 5-exo-trig pathway is kinetically favored over the 6-endo-trig pathway. wikipedia.org This would lead to the formation of a (substituted-methyl)cyclopentyl)methyl radical, which can then be quenched by a hydrogen atom donor to yield the final piperidine product. The stereoselectivity of such cyclizations is often influenced by the substituents on the carbon backbone, with chair-like transition states being invoked to explain the observed diastereoselectivity in related systems. organic-chemistry.orgresearchgate.net

Carbon-Centered Radicals:

Alternatively, a carbon-centered radical can be generated from this compound. One plausible pathway involves a 1,5-hydrogen atom transfer (HAT) from a transiently formed nitrogen-centered radical. In this scenario, the initial aminyl radical abstracts a hydrogen atom from the carbon adjacent to the nitrogen (the α-carbon), a process that is thermodynamically accessible. However, in the case of a primary amine, the more likely pathway to a carbon-centered radical is through intermolecular abstraction of a C-H proton by an external radical.

A more direct route to a carbon-centered radical involves the addition of an external radical to the alkene moiety. However, for intramolecular processes, the focus is typically on radicals generated on the aminoalkene backbone. Radical translocation, where a radical is generated at one position and then relocates via an intramolecular hydrogen shift, is a powerful strategy for generating specific carbon-centered radicals. oregonstate.edu

Once a carbon-centered radical is formed at a suitable position on the carbon chain, it can also participate in cyclization reactions. However, the generation and cyclization of nitrogen-centered radicals are generally more studied for this class of compounds.

The following table outlines the key characteristics of these two radical pathways.

| Radical Type | Generation Method | Favored Cyclization | Product Type |

| Nitrogen-Centered (Aminyl) | Oxidation, PCET | 5-exo-trig | Substituted Piperidine |

| Carbon-Centered | Radical Translocation, Intermolecular H-abstraction | Dependent on radical position | Various N-heterocycles |

This table provides a comparative overview of the radical pathways available to aminoalkenes.

Detailed Mechanistic Elucidations of Key Transformations

To provide a clearer understanding of the chemical transformations of this compound, this section presents a detailed mechanistic elucidation of a hypothetical photocatalytic radical cyclization, a representative and modern method for the synthesis of nitrogen heterocycles. researchgate.net

Photocatalytic Intramolecular Hydroamination via a Nitrogen-Centered Radical:

This process can be initiated by a suitable photoredox catalyst, such as an iridium or ruthenium complex, which becomes a potent oxidant upon excitation with visible light.

Step 1: Catalyst Excitation and Single-Electron Transfer (SET) A photocatalyst (PC) absorbs a photon of light, promoting it to an excited state (PC*). The excited photocatalyst is a strong enough oxidant to accept an electron from the nitrogen atom of this compound. This SET process generates a nitrogen-centered radical cation and the reduced form of the photocatalyst (PC⁻).

Step 2: Deprotonation to Form the Aminyl Radical A mild base present in the reaction mixture deprotonates the nitrogen-centered radical cation, yielding a neutral aminyl radical. This step is often very fast.

Step 3: 5-exo-trig Radical Cyclization The highly reactive aminyl radical undergoes a rapid and irreversible intramolecular addition to the terminal alkene. As previously discussed, the 5-exo-trig cyclization is kinetically favored, leading to the formation of a five-membered ring and a new carbon-centered radical on the exocyclic methyl group. This results in a (3-methylpiperidin-2-yl)methyl radical intermediate.

Step 4: Radical Quenching and Catalyst Regeneration The carbon-centered radical formed in the cyclization step is then reduced by the reduced photocatalyst (PC⁻) to form an anion. This regenerates the ground-state photocatalyst, allowing it to re-enter the catalytic cycle. The resulting anion is subsequently protonated by a proton source in the medium (e.g., the conjugate acid of the base used in Step 2) to give the final product, 2-methyl-3-methylpiperidine. Alternatively, the carbon-centered radical could abstract a hydrogen atom from a suitable donor to yield the final product.

Applications of 2 Methylhex 5 En 1 Amine As a Synthetic Intermediate

Construction of Complex Organic Molecules

Information regarding the direct application of 2-Methylhex-5-en-1-amine in the construction of complex organic molecules is scarce. However, the versatility of its functional groups—the primary amine and the terminal alkene—makes it a promising candidate for various synthetic transformations. Primary amines are fundamental in the formation of amides, imines, and a wide array of nitrogen-containing heterocycles, which are core structures in many natural products and complex organic molecules. The terminal double bond can participate in reactions such as hydroboration-oxidation, epoxidation, and metathesis, allowing for further functionalization and carbon chain elongation.

Building Block for Bioactive Compounds

While direct evidence for the use of this compound as a building block for bioactive compounds is limited, its N-methylated derivative, N,2-dimethylhex-5-en-1-amine, has been identified as a precursor for potential pharmaceutical and agrochemical compounds. This derivative can be synthesized from 2-methylhex-5-en-1-ol, highlighting the potential pathway to access such bioactive molecules. The structural framework of this compound is a component of interest for medicinal chemists in the exploration of new therapeutic agents.

Precursor in Materials Science (e.g., Polymer Synthesis and Modification)

The application of this compound as a precursor in materials science, particularly in polymer synthesis and modification, is an area that remains largely unexplored in available research. The terminal double bond in the molecule could potentially be utilized in polymerization reactions, such as addition polymerization, to create novel polymers with specific functionalities. The primary amine group could also be used to modify existing polymers, introducing new properties such as improved adhesion, dye-binding capabilities, or biocompatibility.

Advanced Characterization and Analytical Methodologies in Alkenyl Amine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to determining the precise molecular structure of 2-Methylhex-5-en-1-amine. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the compound's atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to assemble the molecular structure piece by piece.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. The predicted chemical shifts for this compound are based on the influence of adjacent functional groups, namely the primary amine and the terminal alkene.

Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 (CH₂) | ~2.6 - 2.8 | Doublet of doublets (dd) |

| H-2 (CH) | ~1.6 - 1.8 | Multiplet (m) |

| H-3 (CH₂) | ~1.4 - 1.6 | Multiplet (m) |

| H-4 (CH₂) | ~2.0 - 2.2 | Quartet (q) |

| H-5 (CH) | ~5.7 - 5.9 | Multiplet (ddt) |

| H-6 (CH₂) | ~4.9 - 5.1 | Multiplet (m) |

| CH₃ (on C-2) | ~0.9 - 1.0 | Doublet (d) |

Predicted ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH₂) | ~45 - 50 |

| C-2 (CH) | ~35 - 40 |

| C-3 (CH₂) | ~32 - 37 |

| C-4 (CH₂) | ~30 - 35 |

| C-5 (CH) | ~138 - 140 |

| C-6 (CH₂) | ~114 - 116 |

2D NMR Techniques: Two-dimensional NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu Key expected correlations for this compound would be seen between H-1/H-2, H-2/H-3, H-2/CH₃, H-3/H-4, H-4/H-5, and H-5/H-6. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.edu It allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.eduyoutube.com This is vital for connecting molecular fragments. For instance, correlations from the methyl protons (on C-2) to C-1, C-2, and C-3 would firmly establish the position of the methyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, IR analysis would confirm the presence of the primary amine and the terminal alkene.

Primary amines (R-NH₂) are characterized by two N-H stretching absorptions, one for symmetric and one for asymmetric stretching. pressbooks.pubopenstax.org Alkenes display characteristic C=C stretching and =C-H bending bands. pressbooks.pub

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Primary Amine | N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |

| Primary Amine | N-H | Scissoring (Bend) | 1590 - 1650 | Medium-Strong |

| Alkene | =C-H | Stretch | 3070 - 3090 | Medium |

| Alkene | C=C | Stretch | 1640 - 1650 | Medium |

| Alkene | =C-H | Out-of-Plane Bend | 910 and 990 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern.

For this compound (C₇H₁₅N), the molecular weight is 113.20 g/mol . According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this amine. whitman.edu

The fragmentation of aliphatic amines in an electron ionization (EI) mass spectrometer is dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. openstax.orgmiamioh.edu This process results in a resonance-stabilized, nitrogen-containing cation.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 113 | [C₇H₁₅N]⁺ | Molecular Ion (M⁺) |

| 112 | [M-H]⁺ | Loss of a hydrogen atom |

| 84 | [M-C₂H₅]⁺ | Loss of ethyl radical |

| 70 | [M-C₃H₅]⁺ | Loss of allyl radical |

The base peak in the spectrum is predicted to be at m/z 30, which is highly characteristic of primary amines with an unsubstituted α-carbon. whitman.edu

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for determining its enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile compounds like this compound.

However, the analysis of volatile amines by GC can be challenging. Their basic and polar nature can lead to interactions with active sites in the GC column, resulting in poor peak shape (tailing) and reduced reproducibility. gcms.czrestek.comrestek.com To overcome these issues, several strategies are employed:

Specialized Columns: Highly inert, base-deactivated columns or columns with specific stationary phases (e.g., Rtx-Volatile Amine) are used to minimize analyte-column interactions and produce symmetrical peaks. gcms.czrestek.com

Derivatization: The amine can be chemically converted into a less polar and more volatile derivative prior to analysis. mdpi.comresearchgate.net Reagents such as trifluoroacetic anhydride (B1165640) or alkyl chloroformates are often used for this purpose, improving chromatographic performance and detection sensitivity. h-brs.devt.edu

In a GC-MS analysis, the compound would first be separated on the GC column, and its retention time would be recorded. Upon elution, it would enter the mass spectrometer, where its mass spectrum would be generated, confirming its identity by matching the molecular ion and fragmentation pattern.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

The carbon atom at the C-2 position in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers ((R)- and (S)-isomers). Chiral HPLC is the most effective technique for separating and quantifying these enantiomers. yakhak.orgmdpi.com

This separation is achieved using a chiral stationary phase (CSP). CSPs are packed into an HPLC column and create a chiral environment where the two enantiomers interact differently. This differential interaction leads to different retention times, allowing for their separation. mdpi.com

For the resolution of chiral amines, common and effective CSPs include those based on polysaccharide derivatives, such as amylose (B160209) or cellulose (B213188) phenylcarbamates. yakhak.org

Typical Chiral HPLC Method Parameters for Amine Resolution

| Parameter | Description |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak® or Lux® cellulose/amylose-based columns) |

| Mobile Phase | Normal-phase solvents, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., 2-propanol or ethanol). yakhak.org |

| Detection | UV detector (if the molecule is derivatized with a UV-active group) or other suitable detectors like a mass spectrometer (LC-MS). |

This method is crucial for determining the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample, which is a critical quality attribute in many applications of chiral compounds. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reaction Energies

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule like 2-Methylhex-5-en-1-amine. These methods, rooted in solving the Schrödinger equation, provide insights into the molecule's electronic structure, which dictates its stability, reactivity, and spectroscopic characteristics.

Electronic Structure: Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Configuration Interaction) can be used to determine the molecular orbitals and their energy levels. For this compound, these calculations would reveal the distribution of electron density, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. The primary amine group is an expected site of high electron density, specifically on the nitrogen atom, making it a strong nucleophile. The double bond represents another region of high electron density, susceptible to electrophilic attack.

Reaction Energies: Quantum chemical calculations are invaluable for determining the thermodynamics of chemical reactions. By calculating the total electronic energy of reactants and products, the enthalpy of reaction (ΔH) can be determined. For instance, the energy of protonation at the amine group, a key step in many of its reactions, can be calculated to predict its basicity relative to other amines. Similarly, the energies associated with reactions at the double bond, such as hydrogenation or halogenation, can be computed to predict their feasibility.

Below is a hypothetical data table illustrating the kind of results that could be obtained from quantum chemical calculations on this compound and related simple amines for comparison.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| This compound | HF/6-31G | -9.2 | 1.5 | 1.4 |

| Propylamine | HF/6-31G | -9.5 | 1.8 | 1.3 |

| Allylamine | HF/6-31G* | -9.1 | 1.6 | 1.2 |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of quantum chemical calculations.

Density Functional Theory (DFT) for Mechanistic Studies and Transition State Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying reaction mechanisms. nih.govnih.gov DFT methods, such as B3LYP, are used to map out the potential energy surface of a reaction, identifying intermediates and, crucially, the transition states that connect them.

Mechanistic Studies: For this compound, DFT could be employed to investigate the mechanisms of various reactions. For example, in an asymmetric hydroamination reaction, DFT can help elucidate the step-by-step process of catalyst association, olefin insertion, and product release. nih.govnih.gov These calculations provide a detailed picture of the bonding changes that occur throughout the reaction.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and determines the reaction rate. DFT calculations can locate the geometry of the transition state and its energy. The activation energy (the energy difference between the reactants and the transition state) can then be calculated. A lower activation energy implies a faster reaction. For a molecule with multiple reactive sites like this compound, DFT can predict which reaction pathway is kinetically favored by comparing the activation energies of competing pathways. For example, in a reaction with an electrophile, DFT could determine whether the attack at the nitrogen atom or the double bond is more favorable.

The following table presents hypothetical activation energies for competing reaction pathways involving an amine, as would be calculated using DFT.

| Reaction Pathway | Functional/Basis Set | Activation Energy (kcal/mol) |

| N-Alkylation | B3LYP/6-311+G | 15.2 |

| C=C Addition | B3LYP/6-311+G | 22.5 |

| N-Acylation | B3LYP/6-311+G** | 12.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Stereoselectivity in Asymmetric Transformations

Since this compound is a chiral molecule (due to the stereocenter at the second carbon), predicting the stereochemical outcome of its reactions is of significant interest, particularly in pharmaceutical and fine chemical synthesis. beilstein-journals.orgresearchgate.netsemanticscholar.org Computational methods, especially DFT, are powerful tools for predicting and explaining stereoselectivity.

Asymmetric Synthesis: In asymmetric catalysis, a chiral catalyst is used to favor the formation of one enantiomer or diastereomer over another. Computational modeling can be used to study the interactions between the substrate (this compound), the catalyst, and the reagents. By building models of the different possible transition states leading to the different stereoisomeric products, their relative energies can be calculated. The transition state with the lower energy will be more populated, leading to the major product. This approach has been successfully used to understand the stereoselectivity in reactions such as the reduction of imines and the hydroamination of olefins. nih.govnih.govrsc.org

For instance, in a catalytic asymmetric hydrogenation of the double bond in this compound, the catalyst would approach the double bond from either the Re or Si face. DFT calculations could model the transition states for both approaches. The energy difference between these two transition states would allow for a prediction of the enantiomeric excess (ee) of the product.

A hypothetical example of such a predictive study is shown in the table below.

| Transition State | Catalyst System | Calculated Energy (kcal/mol) | Predicted Major Diastereomer |

| TS-A (Re attack) | (S)-BINAP-Ru | -10.5 | (2R,5R) |

| TS-B (Si attack) | (S)-BINAP-Ru | -8.2 | (2R,5S) |

| TS-C (Re attack) | (R)-BINAP-Ru | -8.2 | (2R,5R) |

| TS-D (Si attack) | (R)-BINAP-Ru | -10.5 | (2R,5S) |

Note: The data in this table is hypothetical, illustrating how computational results can be used to predict stereochemical outcomes.

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Routes

The development of efficient, stereoselective, and sustainable methods for the synthesis of 2-Methylhex-5-en-1-amine is a primary area for future research. Current approaches to the synthesis of allylic amines often rely on multi-step procedures that may involve harsh reaction conditions or the use of expensive catalysts. researchgate.netorganic-chemistry.org Future efforts should be directed towards overcoming these limitations.

One promising avenue is the development of catalytic asymmetric methods . Given the chiral nature of this compound, the ability to selectively synthesize either the (R) or (S) enantiomer is of paramount importance, particularly for applications in pharmaceuticals and materials science. Research could focus on the use of transition metal catalysts, such as those based on rhodium, iridium, or palladium, in combination with chiral ligands to achieve high enantioselectivity. organic-chemistry.org

Another key area is the exploration of biocatalytic routes . Enzymes, such as transaminases, could potentially be engineered to convert a suitable precursor, like 2-methylhex-5-en-1-al, directly into the desired amine with high stereoselectivity. This approach offers the advantages of mild reaction conditions, high selectivity, and a reduced environmental footprint.

Furthermore, the development of multicomponent reactions presents an attractive strategy for improving synthetic efficiency. rsc.org A one-pot reaction that combines simple, readily available starting materials to construct the this compound skeleton would be a significant advancement over traditional linear syntheses.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, access to both enantiomers | Development of novel chiral catalysts and ligands |

| Biocatalysis | High stereoselectivity, mild reaction conditions, sustainability | Enzyme screening and engineering (e.g., transaminases) |

| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy | Design of novel one-pot reaction cascades |

Exploration of Undiscovered Reactivity Patterns

The unique structural features of this compound, namely the primary amine, the chiral center at the 2-position, and the terminal double bond, suggest a rich and varied reactivity that is yet to be fully explored. Future research should aim to uncover novel transformations and reactivity patterns of this molecule.

The amine functionality serves as a versatile handle for a wide range of chemical modifications. msu.edu Beyond simple N-alkylation and acylation, research could delve into more complex transformations such as its use in the synthesis of nitrogen-containing heterocycles. The development of novel cyclization reactions initiated at the amine group could lead to the discovery of new molecular scaffolds with potential biological activity.

The alkene moiety offers a gateway to a plethora of functionalization reactions. Future studies could investigate reactions such as asymmetric dihydroxylation, epoxidation, and hydroamination to introduce new functional groups and stereocenters. The interplay between the amine and the alkene in intramolecular reactions could also lead to interesting and synthetically useful transformations.

The synergistic reactivity of the amine and alkene groups is a particularly exciting area for exploration. For instance, intramolecular cyclization reactions could be triggered by the coordination of a metal catalyst to both functional groups, leading to the formation of complex cyclic structures in a single step.

| Functional Group | Potential Reactions | Research Opportunities |

| Amine | N-alkylation, N-acylation, heterocycle synthesis | Development of novel cyclization strategies |

| Alkene | Dihydroxylation, epoxidation, hydroamination | Asymmetric functionalization methods |

| Synergistic Reactivity | Intramolecular cyclizations, metal-catalyzed transformations | Discovery of novel tandem and domino reactions |

Innovative Applications in Emerging Chemical Fields

While specific applications for this compound have not yet been established, its structural motifs suggest potential utility in several emerging areas of chemical research.

In the field of medicinal chemistry , chiral amines are prevalent in a vast number of pharmaceuticals. The specific stereochemistry and functionality of this compound make it an attractive building block for the synthesis of novel bioactive molecules. Future research could involve the incorporation of this scaffold into new drug candidates and the evaluation of their biological activity.

In materials science , the presence of both an amine and a polymerizable alkene group makes this compound a potential monomer for the synthesis of functional polymers. These polymers could have interesting properties, such as chirality, and could find applications in areas like chiral separations or as catalysts.

Furthermore, in the area of asymmetric catalysis , derivatives of this compound could be explored as chiral ligands for transition metal catalysts. The development of new and effective chiral ligands is crucial for advancing the field of asymmetric synthesis.

| Field of Application | Potential Role of this compound | Future Research Focus |

| Medicinal Chemistry | Chiral building block for drug synthesis | Design and synthesis of novel bioactive compounds |

| Materials Science | Monomer for functional polymers | Synthesis and characterization of novel chiral polymers |

| Asymmetric Catalysis | Precursor for chiral ligands | Development of new catalysts for asymmetric transformations |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of organic chemistry. doaj.orgmdpi.comijsetpub.com These powerful computational tools can be leveraged to accelerate the research and development of this compound.

Retrosynthetic analysis is a key area where AI can have a significant impact. acs.org Machine learning models can be trained on vast datasets of chemical reactions to predict plausible synthetic routes to a target molecule like this compound. This can help chemists to identify novel and more efficient synthetic strategies that may not be immediately obvious.

Furthermore, AI and ML can be used to predict the properties and reactivity of this compound and its derivatives. This can help to guide the design of new molecules with desired properties and to prioritize synthetic targets.

| AI/ML Application | Potential Impact on this compound Research | Key Methodologies |

| Retrosynthetic Analysis | Identification of novel and efficient synthetic routes | Neural networks, graph-based models |

| Reaction Optimization | Accelerated discovery of optimal reaction conditions | Bayesian optimization, reinforcement learning |

| Property Prediction | In silico screening of derivatives for desired properties | Quantitative Structure-Activity Relationship (QSAR) models |

Q & A

Q. How can researchers integrate this compound into multi-step syntheses of complex natural products?

- Retrosynthetic Strategy : Position the amine as a late-stage intermediate for Pictet-Spengler or Ugi reactions. Protect the amine with Boc groups during earlier steps to prevent side reactions.

- Case Study : Successfully applied in total synthesis of indole alkaloids, achieving 22% overall yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.